molecular formula C18H16N4O2 B100328 Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- CAS No. 19226-35-8

Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-

Cat. No. B100328
CAS RN: 19226-35-8
M. Wt: 320.3 g/mol
InChI Key: XZJIXUVSKVBDMB-UHFFFAOYSA-N
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Description

Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a chemical compound used in scientific research applications. It is a derivative of benzamide, which is commonly used in the pharmaceutical industry. Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has been shown to have potential applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in protein-protein interactions.

Biochemical And Physiological Effects

Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- in lab experiments is its ease of synthesis. It is also a relatively inexpensive compound, making it accessible to researchers with limited resources. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-. One potential area of research is in the development of new drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the study of protein-protein interactions, which may have implications for the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- can be synthesized using a simple and efficient method. The synthesis involves the reaction of benzoyl chloride with 4,5-dimethyl-1H-1,2,3-triazole in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has been used in various scientific research applications. One of the primary uses of this compound is in the field of biochemistry, where it is used as a tool for studying protein-protein interactions. It has also been used in pharmacology research to study the mechanism of action of certain drugs.

properties

CAS RN

19226-35-8

Product Name

Benzamide, N-benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-benzoyl-N-(4,5-dimethyltriazol-1-yl)benzamide

InChI

InChI=1S/C18H16N4O2/c1-13-14(2)22(20-19-13)21(17(23)15-9-5-3-6-10-15)18(24)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

XZJIXUVSKVBDMB-UHFFFAOYSA-N

SMILES

CC1=C(N(N=N1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(N(N=N1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C

synonyms

N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzamide

Origin of Product

United States

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